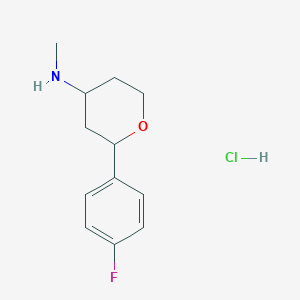![molecular formula C10H13ClN4S B1448446 3-(thiophen-3-ylmethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride CAS No. 1803610-10-7](/img/structure/B1448446.png)
3-(thiophen-3-ylmethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related [1,2,4]triazolo[4,3-a]quinoxaline compounds involves aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol . Another method involves the dehydration of intermediate III via heating and a cyclization reaction to yield the intermediate oxadiazole IV .Wissenschaftliche Forschungsanwendungen
Synthesis Methods
- Novel Synthesis Approaches : A novel method for synthesizing compounds related to 3-(thiophen-3-ylmethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride involves intramolecular condensation reactions, providing simplicity and good yields. This method is significant for the synthesis of complex heterocycles, including triazolo[4,3-a]pyrazines (Lee, Kim, Um, & Park, 1989).
Biological Activities
Pharmacological Potential : Pyrazole and 1,2,4-triazole derivatives, which include structures related to this compound, are strategically important in medicine due to their chemical modification possibilities and significant pharmacological potential. The structural combination of heterocycles in one molecule increases interaction with biological targets (Fedotov, Hotsulia, & Panasenko, 2022).
Antibacterial Activity : Some derivatives of 1,2,4-triazolo[4,3-a]pyrazines have shown promising antibacterial activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli. This underscores their potential as bioactive compounds in developing new antibiotics (Nayak & Poojary, 2020).
Antimicrobial and Antitubercular Activities : Various heterocyclic moieties related to this compound have demonstrated in vitro antimicrobial activities against pathogens like Staphylococcus aureus, Proteus vulgaris, and Candida albicans. This highlights their potential in treating infectious diseases (Ibrahim, Abdel-Megid Abdel-Hamed, & El-Gohary, 2011).
Antiviral and Antifungal Properties
Antiviral Activity : Some triazolo[4,3-b]pyridazine derivatives, structurally related to this compound, have shown promising antiviral activity against hepatitis-A virus, indicating potential use in antiviral therapies (Shamroukh & Ali, 2008).
Antifungal Potential : Compounds within the same family have demonstrated potential antifungal properties, suggesting their use in developing new antifungal agents (Shiradkar & Kale, 2006).
Anticancer Research
Anticancer Properties : Certain derivatives have exhibited potent antiproliferative action against human colon cancer cell lines. This suggests their potential in developing new anticancer drugs, specifically targeting colon cancer (Raveesha, Kumar, & Prasad, 2020).
Antitumor Activities : Several 1,2,4-triazolo[4,3-a]pyrazines have shown in vitro antitumor activity against a wide range of cancer cell lines, including leukemia and breast cancer, highlighting their potential in cancer therapy (Bhat et al., 2009).
Wirkmechanismus
Target of Action
Similar compounds have been reported to exhibit anti-tumor activity against cancer cell lines such as a549, mcf-7, and hela . They have also shown antibacterial activities against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli strains .
Mode of Action
Similar compounds have been found to inhibit c-met kinase , a receptor tyrosine kinase that plays a critical role in cancer cell survival, proliferation, and migration . These compounds have also shown antibacterial activities, suggesting they may interact with bacterial targets .
Biochemical Pathways
Given its potential anti-tumor and antibacterial activities, it may affect pathways related to cell proliferation, survival, and bacterial growth .
Result of Action
The result of the compound’s action is likely dependent on its targets and mode of action. As mentioned, similar compounds have demonstrated anti-tumor activity against certain cancer cell lines and antibacterial activity against certain bacterial strains . Therefore, the molecular and cellular effects of this compound’s action may include inhibition of cell proliferation and bacterial growth.
Biochemische Analyse
Biochemical Properties
3-(thiophen-3-ylmethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride plays a crucial role in biochemical reactions, particularly as an inhibitor of specific enzymes. It has been shown to interact with c-Met kinase, a receptor tyrosine kinase involved in various cellular processes, including proliferation, survival, and migration . The compound binds to the active site of c-Met kinase, inhibiting its activity and thereby modulating downstream signaling pathways. Additionally, it interacts with other biomolecules such as proteins involved in cell cycle regulation and apoptosis, further highlighting its potential as a therapeutic agent .
Cellular Effects
The effects of this compound on various cell types have been extensively studied. In cancer cell lines such as A549, MCF-7, and HeLa, the compound exhibits significant anti-tumor activity . It induces cell cycle arrest at the G2/M phase and promotes apoptosis through the activation of caspases. Furthermore, it affects cell signaling pathways, including the PI3K/Akt and MAPK pathways, leading to reduced cell proliferation and increased cell death . The compound also influences gene expression, altering the levels of key regulatory genes involved in cell survival and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through multiple mechanisms. It binds to the ATP-binding site of c-Met kinase, preventing the phosphorylation of downstream targets . This inhibition disrupts the signaling cascade, leading to the suppression of cellular processes such as proliferation and migration. Additionally, the compound has been shown to inhibit other kinases and enzymes, further contributing to its broad-spectrum activity . Changes in gene expression induced by the compound are mediated through transcription factors and epigenetic modifications, which alter the cellular response to external stimuli .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound have been evaluated in various laboratory settings. The compound remains stable under standard storage conditions, with minimal degradation observed over extended periods . In in vitro studies, its effects on cellular function are sustained over time, with prolonged exposure leading to cumulative effects on cell viability and proliferation . In in vivo studies, the compound demonstrates a favorable pharmacokinetic profile, with consistent bioavailability and minimal toxicity .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with dosage. At lower doses, the compound exhibits therapeutic effects, reducing tumor growth and improving survival rates in cancer models . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . The compound’s therapeutic window is therefore narrow, necessitating careful dose optimization to maximize efficacy while minimizing adverse effects .
Metabolic Pathways
This compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . Enzymes such as cytochrome P450 oxidases play a key role in its biotransformation, leading to the formation of various metabolites . These metabolites are further conjugated with glucuronic acid or sulfate, facilitating their excretion via the renal and biliary routes . The compound’s metabolism affects its pharmacokinetics and pharmacodynamics, influencing its overall therapeutic profile .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . Transporters such as P-glycoprotein and organic anion-transporting polypeptides facilitate its cellular uptake and efflux . The compound accumulates in specific tissues, including the liver, kidneys, and tumor sites, where it exerts its therapeutic effects . Its distribution is influenced by factors such as tissue perfusion, binding to plasma proteins, and the presence of transporters .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with its target enzymes and proteins . It is also found in the nucleus, where it influences gene expression and epigenetic modifications . Post-translational modifications and targeting signals play a role in directing the compound to specific subcellular compartments, ensuring its precise action within the cell .
Eigenschaften
IUPAC Name |
3-(thiophen-3-ylmethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4S.ClH/c1-4-15-7-8(1)5-9-12-13-10-6-11-2-3-14(9)10;/h1,4,7,11H,2-3,5-6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQFMCQCRFNTZFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=NN=C2CC3=CSC=C3)CN1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1803610-10-7 | |
| Record name | 1,2,4-Triazolo[4,3-a]pyrazine, 5,6,7,8-tetrahydro-3-(3-thienylmethyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1803610-10-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


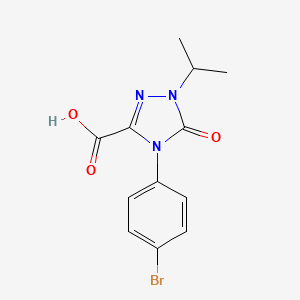
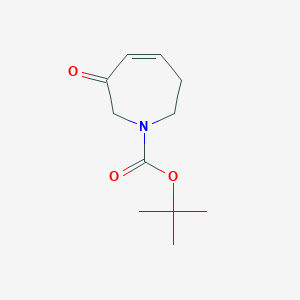


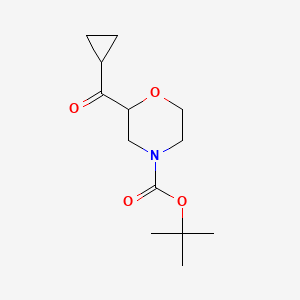

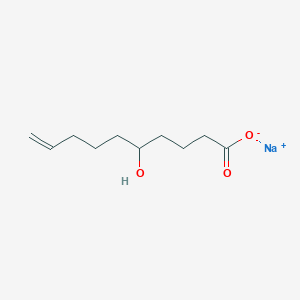
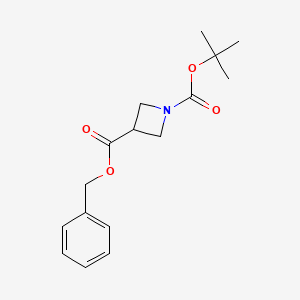
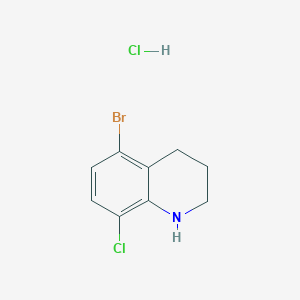
![Methyl [5-(2-amino-1,3-thiazol-4-yl)-1-methyl-1H-pyrrol-2-yl]acetate](/img/structure/B1448379.png)


![{[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]sulfanyl}methanimidamide hydrochloride](/img/structure/B1448384.png)
